{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Description
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride (CAS 1189880-37-2) is a dihydrochloride salt of a substituted benzylamine derivative. Its molecular formula is C₁₁H₂₀Cl₂N₂, with a molecular weight of 251.20 g/mol . Key structural features include:
- Ortho-substituted benzyl group: A dimethylamino moiety is attached to the benzyl ring at the 2-position.
- Hydrogen bond interactions: 2 hydrogen bond acceptors and 1 donor, influencing solubility and reactivity.
This compound is primarily used in pharmaceutical research, particularly in the development of ligands for neurotransmitter receptors due to its amine-rich structure .
Properties
IUPAC Name |
1-[2-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-8-10-6-4-5-7-11(10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFCSIAUCPZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of benzylamine with formaldehyde and dimethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Notes |
|---|---|---|---|---|
| {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride (1189880-37-2) | C₁₁H₂₀Cl₂N₂ | 251.20 | Ortho-substituted benzyl, dihydrochloride salt | Research applications in CNS targeting |
| 4-(Dimethylamino)benzylamine dihydrochloride (CAS 5447-97-4) | C₉H₁₅Cl₂N₂ | 222.14 | Para-substituted benzyl, dihydrochloride salt | Intermediate in dye synthesis |
| Diphenhydramine Hydrochloride (147-24-0) | C₁₇H₂₁NO·HCl | 291.82 | Diphenylmethoxy group, ethanolamine derivative | Antihistamine, sedative |
| Dimethylamine Hydrochloride (506-59-2) | (CH₃)₂NH·HCl | 81.55 | Simple aliphatic amine, monohydrochloride | Industrial intermediate |
| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride (2155852-47-2) | C₇H₁₂BrCl₂N₃ | 297.01 | Bromopyrimidine heterocycle, dihydrochloride | Potential kinase inhibitor |
Key Observations:
Substituent Position : The ortho vs. para substitution in benzylamine derivatives (e.g., CAS 1189880-37-2 vs. 5447-97-4) alters steric and electronic properties, affecting receptor binding. Ortho-substituted compounds may exhibit higher steric hindrance .
Salt Form: Dihydrochloride salts (e.g., CAS 1189880-37-2) generally have higher aqueous solubility than monohydrochlorides (e.g., Diphenhydramine HCl) due to increased ionic interactions .
Heterocyclic vs.
Biological Activity
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a chemical compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. The compound features a dimethylamino group, which significantly enhances its pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a benzyl moiety attached to a dimethylamino group, which contributes to its unique biological interactions.
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets, such as enzymes and receptors. The mechanism involves:
- Binding Affinity : The dimethylamino group enhances binding affinity to specific proteins, modulating their activity.
- Enzyme Interaction : It acts as a ligand for enzymes involved in metabolic pathways, influencing processes such as signal transduction and cellular response.
Biological Activity Overview
The compound has demonstrated several biological activities across various studies:
- Antimicrobial Activity : Exhibits potential against certain bacterial strains.
- Anti-inflammatory Effects : Modulates inflammatory pathways, showing promise in reducing inflammation in experimental models.
- Cytotoxicity : Displays cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a recent study, the compound was evaluated for its anti-inflammatory properties using a carrageenan-induced paw edema model. The results showed that administration of this compound significantly reduced edema compared to control groups. The compound inhibited the NF-κB pathway, which is crucial in inflammatory responses.
Table 2: In Vivo Anti-inflammatory Results
| Dosage (mg/kg) | Edema Reduction (%) | Notes |
|---|---|---|
| 10 | 39 | No gastric ulcerogenic effects observed |
| 20 | 55 | Enhanced efficacy noted |
Applications in Medicine
The versatility of this compound extends to various fields:
- Pharmaceutical Development : Used as a precursor for synthesizing novel therapeutic agents.
- Biochemical Assays : Serves as a reagent in studying enzyme interactions and mechanisms.
Comparison with Similar Compounds
This compound shares structural similarities with other amines but exhibits unique properties due to its specific substitution pattern.
Table 3: Comparative Analysis
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Benzylamine | C6H5CH2NH2 | Basic amine; used in organic synthesis |
| Dimethylaminopropylamine | C5H15N | Antidepressant properties; used as an intermediate |
| 4-Dimethylaminobenzaldehyde | C9H11N | Reagent in organic synthesis; exhibits fluorescence |
Q & A
Basic: What are the key considerations in synthesizing {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride in a laboratory setting?
Methodological Answer:
The synthesis involves reacting a benzyl chloride precursor with methylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Critical parameters include:
- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.
- Controlling reaction temperature (60–80°C) to minimize side reactions.
- Post-reaction treatment with HCl gas or concentrated HCl to form the dihydrochloride salt.
Purification via recrystallization from ethanol/water mixtures (1:3 v/v) ensures high purity. Confirm salt formation using FT-IR (N–H stretches at 2700–2400 cm⁻¹) .
Advanced: How can reaction yields be optimized, and what analytical techniques monitor progress?
Methodological Answer:
- Yield Optimization: Use a 20% molar excess of methylamine and catalytic KI (5 mol%) to accelerate nucleophilic substitution. Employing microwave-assisted synthesis (100°C, 30 min) improves conversion rates by 15–20% compared to conventional reflux .
- Monitoring: Track reaction progress via TLC (silica gel, ninhydrin stain) or in-situ FT-IR to detect amine group formation. Post-synthesis, validate purity using HPLC (C18 column, 0.1% TFA in mobile phase; retention time ~8.2 min) and ¹H NMR (D₂O, δ 2.8–3.2 ppm for dimethylamino protons) .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
Store the compound in airtight amber vials under argon at 2–8°C. Desiccate using silica gel to prevent deliquescence. Lyophilized samples retain >95% stability for 24 months. Avoid exposure to light, as UV degradation generates methyl chloride byproducts .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies may arise from:
- pH Sensitivity: The dihydrochloride salt dissociates variably in different media. Standardize assays using HEPES buffer (pH 7.4) to maintain consistent chloride ion concentration.
- Cell Line Variability: Use isogenic cell lines and validate transporter expression (e.g., SERT/DAT via qPCR). Parallel experiments with the free base form differentiate salt-specific effects.
- Pharmacokinetic Factors: Conduct LC-MS/MS to quantify intracellular accumulation, as membrane permeability varies with lipid composition .
Basic: What spectroscopic methods confirm structural integrity?
Methodological Answer:
- ¹³C NMR: Verify quaternization of the dimethylamino group (absence of δ 45–50 ppm for tertiary amine; shift to δ 55–60 ppm for protonated form).
- Elemental Analysis: Acceptable ranges: C (±0.3%), H (±0.2%), N (±0.4%), Cl (±0.5%).
- X-ray Diffraction: For crystalline batches, compare unit cell parameters (a = 10.2 Å, b = 12.4 Å) to reference data to confirm polymorphism absence .
Advanced: Strategies for resolving crystallinity challenges during polymorph screening?
Methodological Answer:
- High-Throughput Screening: Test 96 solvent combinations (e.g., acetone/water, THF/heptane) to identify nucleation conditions.
- Co-Crystallization: Add succinic acid (1:1 molar ratio) to stabilize Form I polymorph.
- Nano-Crystallization: Use microfluidic devices to generate <100 nm crystals, characterized via dynamic light scattering (DLS). Validate with synchrotron XRD to detect preferred orientation artifacts .
Basic: Mandatory safety precautions for handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and lab coats.
- Ventilation: Perform all steps in a fume hood to mitigate HCl vapor exposure.
- Spill Management: Neutralize with 5% sodium bicarbonate slurry. Monitor airborne methylamine (<2 ppm TWA) using colorimetric detector tubes .
Advanced: Computational prediction of neurotransmitter transporter binding and validation?
Methodological Answer:
- In Silico Methods:
- Dock into homology models of DAT/SERT (LeuT template) using AutoDock Vina. Prioritize poses with salt bridges to Asp79 (DAT) or Asp98 (SERT).
- Calculate binding energies (QM/MM: DFT/B3LYP for ligand, AMBER for protein).
- Experimental Validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
